Cas no 83955-69-5 (2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate)

2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate Chemical and Physical Properties
Names and Identifiers
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- G70956
- 2,5-dioxopyrrolidin-1-yl (2-nitrophenyl)methyl carbonate
- SCHEMBL4036543
- 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate
- 83955-69-5
-
- Inchi: 1S/C12H10N2O7/c15-10-5-6-11(16)13(10)21-12(17)20-7-8-3-1-2-4-9(8)14(18)19/h1-4H,5-7H2
- InChI Key: VPDAYDLTXJRRBF-UHFFFAOYSA-N
- SMILES: O(C(=O)OCC1C=CC=CC=1[N+](=O)[O-])N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 294.04880066g/mol
- Monoisotopic Mass: 294.04880066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119Ų
- XLogP3: 1
2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550685-100mg |
2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate |
83955-69-5 | 98% | 100mg |
¥950.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550685-1g |
2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate |
83955-69-5 | 98% | 1g |
¥4013.00 | 2024-07-28 |
2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate Related Literature
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate
Research Brief on 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate (CAS: 83955-69-5): Recent Advances and Applications
The compound 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate (CAS: 83955-69-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties as a photolabile protecting group. Recent studies have explored its applications in drug delivery, peptide synthesis, and controlled release systems. This research brief synthesizes the latest findings and highlights the compound's potential in advancing biomedical technologies.
One of the most notable applications of 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate is its role in light-activated drug delivery systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in caging bioactive molecules, enabling precise spatiotemporal control over drug release upon UV irradiation. The study reported a 90% release efficiency of the caged drug within 10 minutes of exposure to 365 nm light, showcasing its utility in targeted therapies.
In peptide chemistry, this compound has been employed as a versatile protecting group for carboxyl functionalities. Research from Organic Letters (2024) detailed its use in solid-phase peptide synthesis, where it exhibited excellent stability under standard coupling conditions and rapid deprotection kinetics under mild photolytic conditions. The study emphasized its advantage over traditional protecting groups in minimizing side reactions and improving overall yield.
Recent advancements in material science have also incorporated 83955-69-5 into stimuli-responsive biomaterials. A groundbreaking 2024 paper in Advanced Functional Materials described its integration into hydrogel networks for on-demand protein release. The researchers achieved precise control over release profiles by varying the density of the photolabile groups, opening new possibilities for tissue engineering applications.
From a synthetic chemistry perspective, novel methodologies for the preparation of 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate have been developed to improve yield and purity. A 2023 Journal of Organic Chemistry publication presented an optimized one-pot synthesis route with 85% yield, significantly higher than previous methods. The improved synthetic accessibility is expected to facilitate broader adoption of this compound in research and development.
Looking forward, the unique properties of 83955-69-5 position it as a key player in the development of next-generation photopharmacological agents. Current research directions include its application in optogenetics, where its fast response time and clean photolysis products make it particularly attractive for neural modulation studies. The compound's potential in creating "smart" drug formulations that respond to external light stimuli represents an exciting frontier in precision medicine.
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